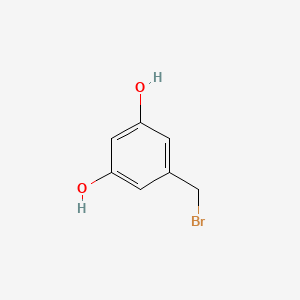
5-(Bromomethyl)benzene-1,3-diol
Overview
Description
5-(Bromomethyl)benzene-1,3-diol, also known as 5-Bromo-1,3-benzenediol, is a chemical compound that consists of a benzene ring with two hydroxyl groups and a bromomethyl substituent at the 5-position . It is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular formula of 5-(Bromomethyl)benzene-1,3-diol is C7H7BrO2 . It has a molecular weight of 203.03 . The molecule contains a total of 17 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom .Physical And Chemical Properties Analysis
The boiling point of 5-(Bromomethyl)benzene-1,3-diol is predicted to be 335.2±11.0 °C . The predicted density is 1.753±0.06 g/cm3 . The pKa value is predicted to be 9.04±0.10 .Scientific Research Applications
Organometallic Chemistry
- 5-(Bromomethyl)benzene-1,3-diol is utilized in the synthesis of new compounds with organometallic characteristics. For instance, compounds have been synthesized through palladium-catalyzed cross-coupling reactions, showing chemically reversible oxidations and multiple electron processes per molecule. These findings indicate potential applications in organometallic chemistry and electrochemistry (Fink et al., 1997).
Crystallography and Molecular Interactions
- The molecule has been studied in the context of crystal structures and molecular interactions. Research has detailed the structures of various benzene derivatives, including those with bromo and bromomethyl substituents, and analyzed their interactions such as Br···Br contacts and hydrogen bonds. This research is crucial for understanding the molecular packing and interactions in crystallography (Jones et al., 2012).
Polymer Chemistry
- In polymer chemistry, 5-(Bromomethyl)benzene-1,3-diol is involved in the synthesis of hyperbranched polymers. It undergoes self-condensation to yield polymers with significant molecular weight, and the polymers contain numerous phenolic hydroxyl groups. These polymers demonstrate the potential for modification through simple chemical processes like acylation or benzylation (Uhrich et al., 1992).
Synthesis of Biologically Active Compounds
- The compound plays a role in synthesizing biologically active natural products. For example, it has been used as a starting material in the synthesis of complex natural compounds with potential biological activity. This underscores its importance in the field of medicinal chemistry (Akbaba et al., 2010).
Electrochemistry and Green Synthesis
- In electrochemistry, 5-(Bromomethyl)benzene-1,3-diol is involved in green synthesis processes. It participates in electro-synthetic reactions, such as Diels-Alder reactions, demonstrating its applicability in environmentally friendly chemical synthesis (Habibi et al., 2014).
Materials Science
- The compound is significant in materials science, especially in the synthesis and characterization of novel polymers. It is used as a building block for creating diverse polymeric materials with unique properties, suitable for various applications in materials science (Cianga & Yagcı, 2002).
Safety and Hazards
5-(Bromomethyl)benzene-1,3-diol is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3, Respiratory system) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .
properties
IUPAC Name |
5-(bromomethyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAUWJMUAOSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135756-78-4 | |
| Details | Compound: 1,3-Benzenediol, 5-(bromomethyl)-, homopolymer | |
| Record name | 1,3-Benzenediol, 5-(bromomethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135756-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00585302 | |
| Record name | 5-(Bromomethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)benzene-1,3-diol | |
CAS RN |
33617-40-2 | |
| Record name | 5-(Bromomethyl)benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



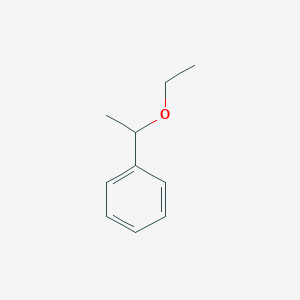

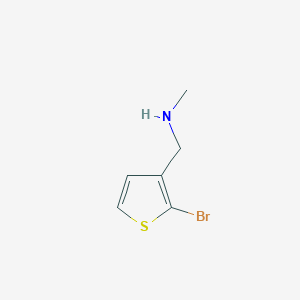
![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)
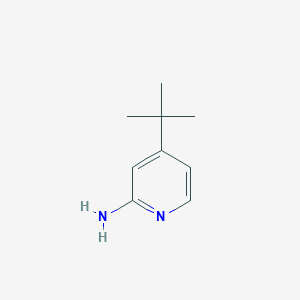
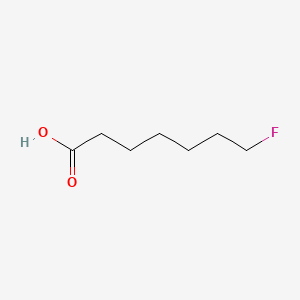

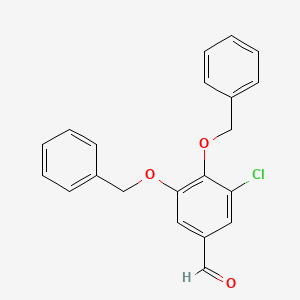
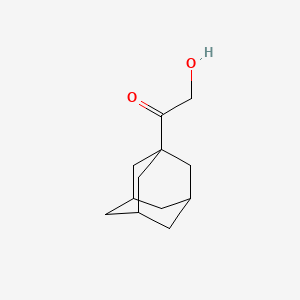

![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)

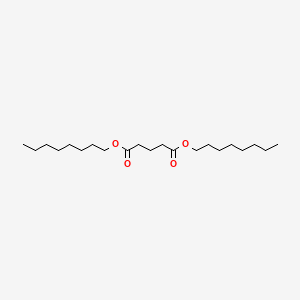
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)